Tert-butyl (3-bromo-2-(methoxymethyl)phenyl)carbamate
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Overview
Description
Tert-butyl (3-bromo-2-(methoxymethyl)phenyl)carbamate: is an organic compound that features a tert-butyl group, a bromine atom, and a methoxymethyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-bromo-2-(methoxymethyl)phenyl)carbamate typically involves the reaction of 3-bromo-2-(methoxymethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl (3-bromo-2-(methoxymethyl)phenyl)carbamate can undergo nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbamate group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substitution reactions yield products where the bromine atom is replaced by the nucleophile.
- Oxidation reactions yield aldehydes or carboxylic acids.
- Reduction reactions yield amines or dehalogenated compounds .
Scientific Research Applications
Chemistry: Tert-butyl (3-bromo-2-(methoxymethyl)phenyl)carbamate is used as an intermediate in organic synthesis. It is employed in the preparation of more complex molecules and in the study of reaction mechanisms .
Biology: In biological research, this compound can be used to modify biomolecules or as a probe to study enzyme activities and protein interactions .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be a building block for polymers, agrochemicals, and other functional materials .
Mechanism of Action
The mechanism of action of tert-butyl (3-bromo-2-(methoxymethyl)phenyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Tert-butyl (4-bromo-2-(methoxymethyl)phenyl)carbamate
- Tert-butyl (3-chloro-2-(methoxymethyl)phenyl)carbamate
- Tert-butyl (3-bromo-2-(ethoxymethyl)phenyl)carbamate
Uniqueness: Tert-butyl (3-bromo-2-(methoxymethyl)phenyl)carbamate is unique due to the specific positioning of the bromine atom and the methoxymethyl group on the phenyl ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H18BrNO3 |
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Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl N-[3-bromo-2-(methoxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-11-7-5-6-10(14)9(11)8-17-4/h5-7H,8H2,1-4H3,(H,15,16) |
InChI Key |
BJPUSBIBSPZAGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Br)COC |
Origin of Product |
United States |
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